molecular formula C8H11BrO2 B14542206 Ethyl 2-bromohexa-2,4-dienoate CAS No. 62006-49-9

Ethyl 2-bromohexa-2,4-dienoate

Cat. No.: B14542206
CAS No.: 62006-49-9
M. Wt: 219.08 g/mol
InChI Key: PFQKATBGMBCUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromohexa-2,4-dienoate is an organic compound with the molecular formula C8H11BrO2. It is a bromo-substituted ester of hexa-2,4-dienoic acid. This compound is of interest due to its unique structure, which includes conjugated double bonds and a bromine atom, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromohexa-2,4-dienoate can be synthesized through several methods. One common approach involves the bromination of ethyl hexa-2,4-dienoate. This reaction typically uses bromine (Br2) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromohexa-2,4-dienoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the double bonds can yield saturated esters or alcohols.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

Scientific Research Applications

Ethyl 2-bromohexa-2,4-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromohexa-2,4-dienoate involves its reactivity due to the presence of conjugated double bonds and the bromine atom. These features make it a versatile compound for various chemical transformations. The bromine atom can participate in nucleophilic substitution reactions, while the conjugated double bonds can undergo addition reactions. These properties enable the compound to interact with different molecular targets and pathways, facilitating its use in diverse applications .

Comparison with Similar Compounds

Ethyl 2-bromohexa-2,4-dienoate can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and versatility of this compound, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

62006-49-9

Molecular Formula

C8H11BrO2

Molecular Weight

219.08 g/mol

IUPAC Name

ethyl 2-bromohexa-2,4-dienoate

InChI

InChI=1S/C8H11BrO2/c1-3-5-6-7(9)8(10)11-4-2/h3,5-6H,4H2,1-2H3

InChI Key

PFQKATBGMBCUDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC=CC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.